

H-Lys-OMe.2HCl: A Technical Guide to the Introduction of Lysine Residues

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Compound of Interest

Compound Name: H-Lys-OMe.2HCl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-OMe.2HCl, or L-Lysine methyl ester dihydrochloride, is a pivotal reagent in the fields of peptide synthesis, drug development, and biochemistry.^[1] Its utility lies in its bifunctional nature, possessing a free ϵ -amino group on the side chain and a methyl-ester-protected C-terminus, making it an ideal building block for the incorporation of lysine residues into peptides and other molecules.^[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of reaction conditions. This in-depth technical guide provides a comprehensive overview of **H-Lys-OMe.2HCl**, including its properties, detailed experimental protocols for its use in peptide synthesis, and its application in studying biological pathways.

Physicochemical Properties of H-Lys-OMe.2HCl

A thorough understanding of the physicochemical properties of **H-Lys-OMe.2HCl** is essential for its effective application. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	L-Lysine methyl ester dihydrochloride	[1]
Synonyms	H-Lys-OMe.2HCl, L-Lys-OMe.2HCl	[1]
CAS Number	26348-70-9	[1]
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂ ·2HCl	[1]
Molecular Weight	233.14 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	197 °C	[1]
Solubility	Highly soluble in water	[1]
Storage	Room temperature, ideally <15°C, in a sealed container under inert gas, protected from moisture. The compound is hygroscopic.	[1]

Applications in Peptide Synthesis

H-Lys-OMe.2HCl is a versatile reagent for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The methyl ester protection of the C-terminus prevents unwanted polymerization, while the free ε-amino group can be utilized for various modifications after incorporation into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled sequentially on a solid support (resin). The use of **H-Lys-OMe.2HCl** requires protection of its α-amino group, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group, prior to its use in the synthesis cycle.

This protocol outlines the manual synthesis of a pentapeptide on a Rink Amide resin, incorporating a lysine residue using Fmoc-Lys(Boc)-OH, a derivative of **H-Lys-OMe.2HCl** where the α -amino group is Fmoc-protected and the ϵ -amino group is Boc-protected.

1. Resin Swelling:

- Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF.
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine in DMF and agitate for another 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Coupling (for each amino acid in the sequence):

- In a separate tube, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe-OH for the first coupling) (4 equivalents relative to resin loading) and an activating agent like HOBt (1-hydroxybenzotriazole) or Oxyma Pure (4 equivalents) in DMF.
- Add a coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. To incorporate the lysine residue, use Fmoc-Lys(Boc)-OH in the corresponding coupling step.
- Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.

4. Washing:

- After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

5. Repeat Synthesis Cycle:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence (Gly, Lys(Boc), Val, Tyr).

6. N-terminal Acetylation:

- After the final Fmoc deprotection, wash the resin with DMF.
- Add a solution of acetic anhydride (10 equivalents) and Diisopropylethylamine (DIEA) (10 equivalents) in DMF to the resin and agitate for 30 minutes.
- Wash the resin with DMF and DCM and dry under vacuum.

7. Cleavage and Deprotection:

- Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification and Characterization:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Quantitative Data Example for SPPS:

Parameter	Typical Value
Resin Loading	0.5 - 1.0 mmol/g
Coupling Efficiency per step	>99% (monitored by Kaiser test)
Crude Peptide Purity (by HPLC)	70 - 90%
Final Yield after Purification	15 - 40%

Solution-Phase Peptide Synthesis (LPPS)

In LPPS, the peptide is synthesized in a homogenous solution. **H-Lys-OMe.2HCl** can be directly used after neutralization of the hydrochloride salts.

This protocol describes the synthesis of a dipeptide by coupling Z-Ala-OH with **H-Lys-OMe.2HCl**.

1. Neutralization of **H-Lys-OMe.2HCl**:

- Dissolve **H-Lys-OMe.2HCl** (1.0 equivalent) in a suitable solvent like DMF or DCM.
- Add a base such as DIEA or N-methylmorpholine (NMM) (2.2 equivalents) to neutralize the dihydrochloride and stir for 15-20 minutes at room temperature.

2. Activation of Z-Ala-OH:

- In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and a coupling agent like HBTU (1.0 equivalent) and HOBt (1.0 equivalent) in DMF.
- Cool the solution to 0°C and add DIEA (2.0 equivalents).

3. Coupling Reaction:

- Add the neutralized H-Lys-OMe solution to the activated Z-Ala-OH solution.
- Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Work-up:

- Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

5. Purification:

- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

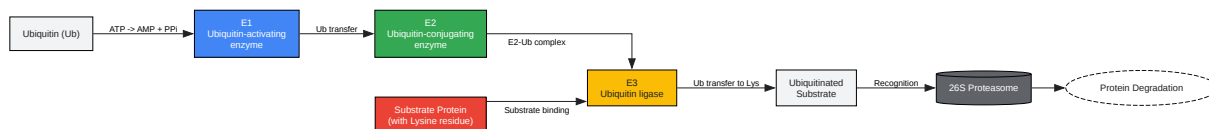
Quantitative Data Example for LPPS:

Parameter	Typical Value	Reference
Coupling Reaction Time	4 - 12 hours	[2]
Crude Product Yield	85 - 95%	[2]
Purified Product Yield	70 - 85%	

Role of Lysine in Signaling Pathways: Ubiquitination

The introduction of lysine residues is critical for studying various post-translational modifications (PTMs) that regulate cellular signaling. One of the most significant PTMs involving lysine is ubiquitination, a process where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process plays a crucial role in protein degradation, DNA repair, and signal transduction. The ϵ -amino group of a lysine residue in the target protein forms an isopeptide bond with the C-terminal glycine of ubiquitin.

Below is a simplified representation of the ubiquitination cascade, a key signaling pathway involving lysine residues.

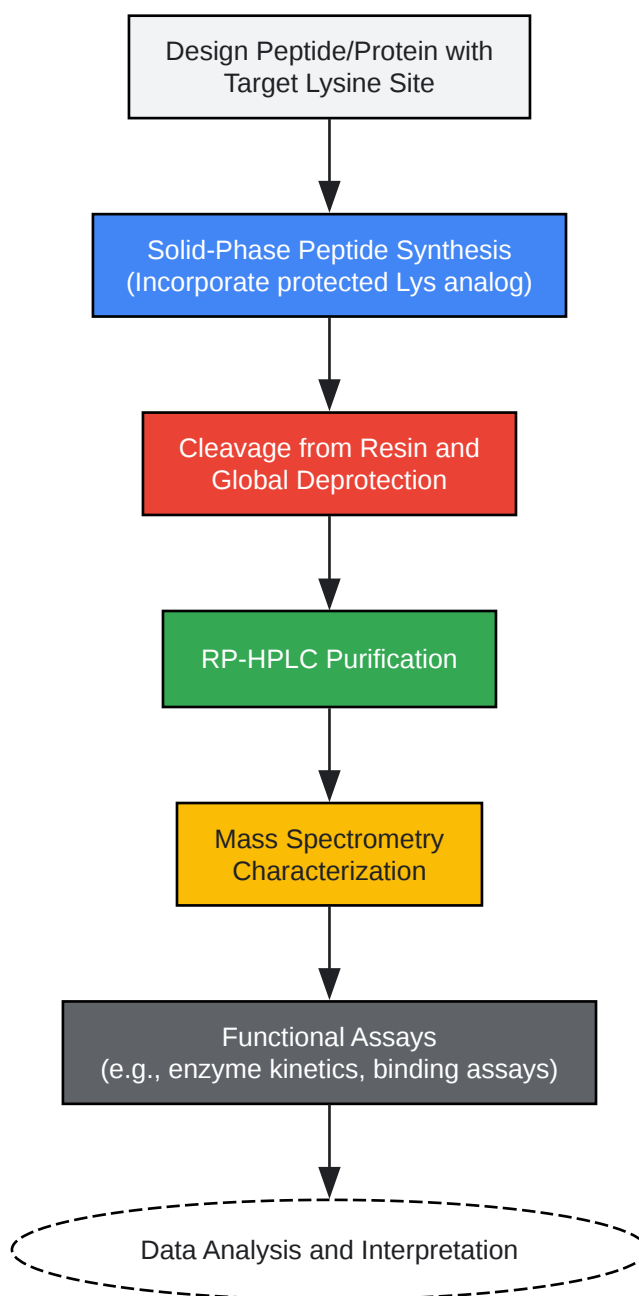


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Caption: A simplified workflow of the ubiquitination cascade.

Experimental Workflow: Site-Specific Incorporation of Lysine Analogs

The ability to introduce lysine residues using reagents like **H-Lys-OMe.2HCl** also opens the door to incorporating modified lysine analogs to study the effects of specific PTMs. The following workflow illustrates a general strategy for the site-specific incorporation of a lysine analog into a protein for functional studies.



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Caption: Workflow for studying lysine modifications.

Conclusion

H-Lys-OMe.2HCl is an indispensable tool for chemists and biologists engaged in peptide and protein research. Its well-defined structure and reactivity allow for the precise introduction of lysine residues, which are fundamental for a vast array of biological functions and for the

development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize **H-Lys-OMe.2HCl** in their experimental designs. As our understanding of the intricate roles of lysine modifications in cellular processes continues to grow, the importance of reagents like **H-Lys-OMe.2HCl** in dissecting these complex biological systems will undoubtedly increase.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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